1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)-
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Overview
Description
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
The synthesis of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Industrial Production: Industrial production methods often involve multi-step synthesis processes that include the use of various catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring.
Scientific Research Applications
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: In medicine, indole derivatives are explored for their therapeutic potential in treating diseases such as cancer, HIV, and inflammatory disorders.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1H-Indole-3-carbaldehyde, 1H-Indole-2-carboxylic acid, and 1H-Indole-3-acetic acid.
Uniqueness: The uniqueness of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- lies in its specific substitution pattern and the presence of the bromophenyl group.
Properties
CAS No. |
1163686-88-1 |
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Molecular Formula |
C17H16BrN3O |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C17H16BrN3O/c18-12-5-7-13(8-6-12)21-17(22)15(19)9-11-10-20-16-4-2-1-3-14(11)16/h1-8,10,15,20H,9,19H2,(H,21,22) |
InChI Key |
BPADBHVRSSENMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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